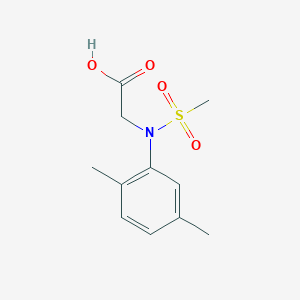
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine, also known as DMG, is a derivative of the amino acid glycine. DMG has been the subject of various studies due to its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been studied for its potential therapeutic properties in various fields, including immunology, neurology, and oncology. In immunology, N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been shown to enhance immune function by increasing T-cell and natural killer cell activity. In neurology, N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In oncology, N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been investigated as a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine may exert its therapeutic effects through its ability to modulate cellular metabolism and enhance cellular energy production. N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been shown to have various biochemical and physiological effects. In addition to its immune-enhancing and neuroprotective properties, N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been shown to improve oxygen utilization, increase ATP production, and enhance liver function. N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has also been shown to have anti-inflammatory effects and may help to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine is that it may have variable effects depending on the dose and the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine. One area of interest is the potential use of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine as an adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine and its potential effects on cellular metabolism and energy production.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine is a derivative of the amino acid glycine that has been studied for its potential therapeutic properties in various fields. N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has been shown to have immune-enhancing, neuroprotective, and anti-inflammatory effects, among others. N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has several advantages for lab experiments, including stability and low toxicity, but also has limitations such as variable effects depending on the dose and experimental conditions. Future research on N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine may focus on its potential use as a therapeutic agent for neurodegenerative diseases and cancer, as well as further understanding its mechanism of action and effects on cellular metabolism.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine can be synthesized through the reaction of 2,5-dimethylphenyl isocyanate with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide to yield N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-5-9(2)10(6-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZTHAKRNQYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
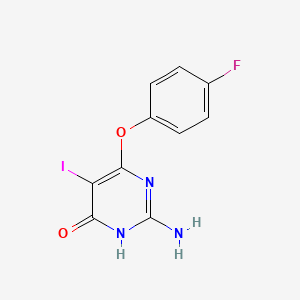
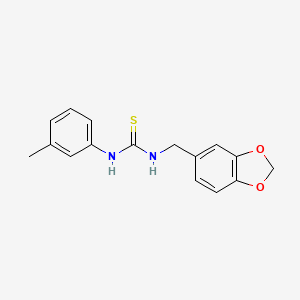
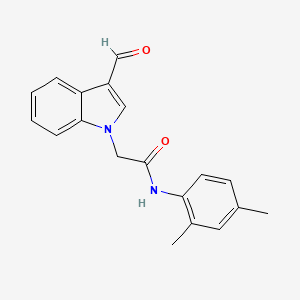
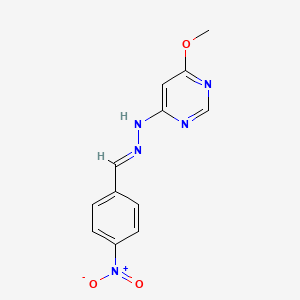
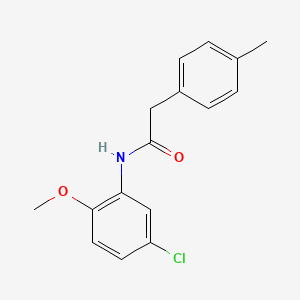
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
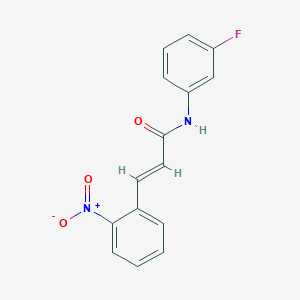
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
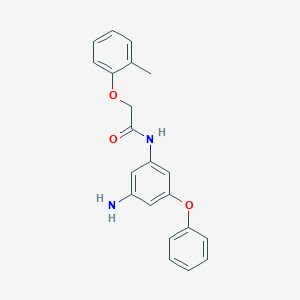
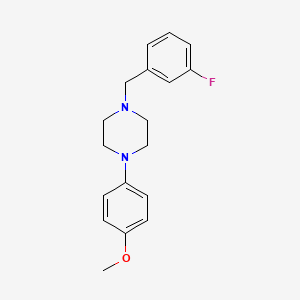
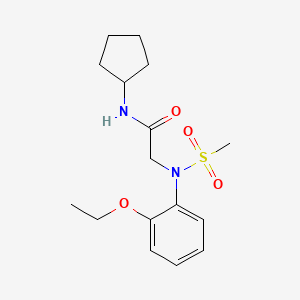
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5738795.png)